6,7-Dimethoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
6,7-Dimethoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of chromenes, which are characterized by a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted phenols with suitable aldehydes or ketones under acidic or basic conditions. The reaction is often followed by cyclization to form the chromene ring system. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, acids, or bases under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
6,7-Dimethoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as photochromic and fluorescent compounds.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and chromene ring system enable it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-3-(4-methoxyphenyl)-4-phenylisochromenium
- 6,7-Dimethoxy-3-(4-chlorophenyl)-4H-indeno[1,2-c]isoxazole
- 13-butyl-6,7-dimethoxy-3,3-bis(4-methoxyphenyl)-3,13-dihydrobenzo[h]indeno[2,1-f]chromen-13-ol
Uniqueness
Compared to similar compounds, 6,7-Dimethoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one stands out due to its specific substitution pattern and the presence of the hexahydrochromen ring system.
Properties
Molecular Formula |
C18H22O5 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C18H22O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-7,10,13,15-17H,8-9H2,1-3H3 |
InChI Key |
QXQVNUVXKUNINO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2C(CC1OC)OC=C(C2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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